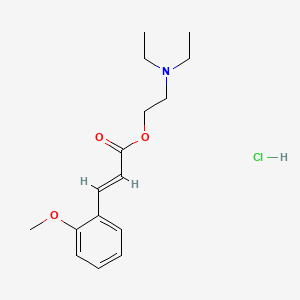![molecular formula C14H23ClN2O3 B5328313 2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride, also known as Bupivacaine, is a local anesthetic drug that is commonly used in surgical procedures and for pain management. It belongs to the class of amide-type local anesthetics and is known for its long-lasting effects.
Aplicaciones Científicas De Investigación
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been extensively studied for its use in pain management and surgical procedures. It is commonly used for epidural anesthesia, peripheral nerve blocks, and spinal anesthesia. This compound has also been studied for its use in cardiac arrhythmias, as it has been shown to have antiarrhythmic effects.
Mecanismo De Acción
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride works by blocking the sodium channels in the nerve fibers, which prevents the transmission of nerve impulses. This leads to a loss of sensation in the area where the drug is administered. This compound has a long duration of action due to its high lipid solubility, which allows it to penetrate the nerve sheath and stay in the tissue for a longer period of time.
Biochemical and physiological effects:
This compound can cause a number of side effects, including hypotension, respiratory depression, and cardiac toxicity. It has been shown to cause a decrease in cardiac contractility and a decrease in cardiac output. This compound can also cause local tissue damage if it is administered incorrectly or in excessive doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is commonly used in laboratory experiments to study the effects of local anesthetics on nerve function. It has a long duration of action, which allows for prolonged experiments. However, the toxicity of this compound can be a limitation in laboratory experiments, as it can cause tissue damage and other side effects.
Direcciones Futuras
There are several future directions for research on 2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. One area of interest is the development of new formulations of this compound that have a longer duration of action and fewer side effects. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, research is ongoing to better understand the mechanism of action of this compound and its effects on nerve function.
Métodos De Síntesis
2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride can be synthesized by reacting 2,6-dimethylaniline with 4-chlorobutyryl chloride to obtain 2,6-dimethyl-N-(4-chlorobutanoyl)aniline. This compound is further reacted with 2-methoxyphenol in the presence of a base to obtain this compound. The final product is obtained by crystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-[4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-4-10(2)16-8-11-5-6-12(13(7-11)18-3)19-9-14(15)17;/h5-7,10,16H,4,8-9H2,1-3H3,(H2,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBWINZUUNJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5328235.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
![2-bromo-4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenyl acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)

![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)


![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
